O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine
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Overview
Description
O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol It is characterized by the presence of a bromine atom, a methyl group, and a hydroxylamine functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine typically involves the reaction of 5-bromo-2-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced products.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
O-[(5-bromo-2-methoxy-phenyl)methyl]hydroxylamine: Similar structure but with a methoxy group instead of a methyl group.
O-[(5-chloro-2-methylphenyl)methyl]hydroxylamine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens, making this compound valuable for targeted synthetic applications .
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10BrNO/c1-6-2-3-8(9)4-7(6)5-11-10/h2-4H,5,10H2,1H3 |
InChI Key |
BRMNCFXIZPDXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CON |
Origin of Product |
United States |
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